Methyl 6-dimethoxyphosphoryl-5-oxo-hexanoate
Overview
Description
Methyl 6-dimethoxyphosphoryl-5-oxohexanoate is a versatile chemical compound with the molecular formula C9H17O6P and a molecular weight of 252.21 g/mol. This compound is known for its unique blend of reactivity and stability, making it an invaluable tool for researchers and chemists . It is used in various scientific research fields, ranging from organic synthesis to drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphonate ester with a suitable carbonyl compound. The reaction conditions often include the use of a base, such as sodium hydride, and an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-dimethoxyphosphoryl-5-oxohexanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Methyl 6-dimethoxyphosphoryl-5-oxohexanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Drug Discovery: The compound is utilized in the development of new pharmaceuticals due to its reactivity and stability.
Biological Studies: It is used in the study of enzyme mechanisms and metabolic pathways.
Industrial Applications: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of new products. It can also interact with cellular components, influencing metabolic pathways and biochemical processes.
Comparison with Similar Compounds
Methyl 6-dimethoxyphosphoryl-5-oxohexanoate can be compared with other similar compounds, such as:
Dimethyl (5-methoxycarbonyl-2-oxopentyl)phosphonate: This compound has a similar structure and reactivity but differs in its specific applications and properties.
Ethyl 6-dimethoxyphosphoryl-5-oxohexanoate: This compound has an ethyl group instead of a methyl group, which can influence its reactivity and stability.
The uniqueness of Methyl 6-dimethoxyphosphoryl-5-oxohexanoate lies in its specific combination of functional groups, which provides a distinct reactivity profile and makes it suitable for a wide range of applications.
Properties
IUPAC Name |
methyl 6-dimethoxyphosphoryl-5-oxohexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17O6P/c1-13-9(11)6-4-5-8(10)7-16(12,14-2)15-3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOYKTGCMQTQNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(=O)CP(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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